Ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine-1-carboxylate
Overview
Description
Ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine-1-carboxylate is a synthetic compound that has garnered attention for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an imidazolidine ring, a sulfonyl group, and phenyl groups.
Preparation Methods
The synthesis of Ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine-1-carboxylate involves several steps. One common synthetic route includes the preparation of intermediate compounds followed by a final coupling reaction. The specific synthetic routes and reaction conditions are detailed in various research publications. Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used to study the modulation of ion channels and mitochondrial function. In biology, it is used to investigate the role of specific proteins in cellular processes. In medicine, this compound is being explored as a potential therapeutic agent for various conditions. In industry, it is used in the development of new drugs and therapeutic strategies.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine-1-carboxylate involves its interaction with specific molecular targets. This interaction can modulate the activity of certain proteins or enzymes, leading to changes in cellular processes. The molecular targets and pathways involved include binding to specific pockets within proteins, leading to changes in their conductance and activity .
Comparison with Similar Compounds
Ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine-1-carboxylate is unique in its ability to modulate specific molecular targets. Similar compounds include other sulfonyl-containing compounds and imidazolidine derivatives. Some examples of similar compounds are 2-(4-methylsulfonyl phenyl) indole derivatives and (3R)-3-ethyl-N-[(4-methylphenyl)sulfonyl]-L-aspartic acid . These compounds share structural similarities but may differ in their specific biological activities and applications.
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)sulfonyl-2-phenylimidazolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-3-25-19(22)20-13-14-21(18(20)16-7-5-4-6-8-16)26(23,24)17-11-9-15(2)10-12-17/h4-12,18H,3,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYSPXRNZXJBFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(C1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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